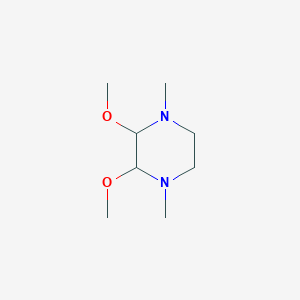
2-Methyldodec-11-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldodec-11-en-2-ol is an organic compound with the molecular formula C13H26O and a molecular weight of 198.34494 g/mol . It is a long-chain fatty alcohol characterized by the presence of a double bond at the 11th position and a methyl group at the 2nd position . This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyldodec-11-en-2-ol can be synthesized through several methods. One common method involves the hydrogenation of 1-dodecanol, which introduces a methyl group at the 2nd position . Another method involves the reduction of fatty acids, which can yield the desired alcohol . These reactions typically require specific catalysts and controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or nickel to achieve the desired chemical transformation . The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldodec-11-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halides or esters.
Applications De Recherche Scientifique
2-Methyldodec-11-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of surfactants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyldodec-11-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The double bond at the 11th position allows for additional chemical modifications, making it a versatile intermediate in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Methyldodecanol: Similar in structure but lacks the double bond at the 11th position.
Tetradec-11-en-1-ol: Contains a double bond at the 11th position but has a different chain length.
Hexadec-11-en-1-ol: Similar to tetradec-11-en-1-ol but with a longer carbon chain.
Uniqueness
2-Methyldodec-11-en-2-ol is unique due to its specific combination of a methyl group at the 2nd position and a double bond at the 11th position. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
34386-60-2 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
2-methyldodec-11-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4,14H,1,5-12H2,2-3H3 |
Clé InChI |
XMZZQSLRRDAHIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)


![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)







